2-Chloro-3,6-difluorobenzaldehyde (CAS: 261762-39-4) is a highly specialized, polyhalogenated aromatic building block characterized by its electron-deficient ring and sterically hindered carbonyl group. Featuring a precise 2-chloro and 3,6-difluoro substitution pattern, this compound is primarily procured as a critical intermediate for late-stage pharmaceutical synthesis, including the development of plasma kallikrein inhibitors, STING modulators, and branched-chain keto acid dehydrogenase kinase (BCKDK) inhibitors[1]. The strong electron-withdrawing nature of the halogens activates the aldehyde carbon for nucleophilic addition and reductive amination, while the ortho-substituents (chloro and fluoro) provide essential steric shielding that governs reaction trajectory and minimizes side reactions [2]. For industrial buyers, its value lies in its dual role: acting as a highly regiocontrolled synthetic handle during process chemistry and providing the exact steric and lipophilic profile required for target binding in advanced therapeutic candidates.
Substituting 2-chloro-3,6-difluorobenzaldehyde with closely related analogs, such as 2,6-difluorobenzaldehyde or 2-chloro-6-fluorobenzaldehyde, fundamentally alters both synthetic processability and downstream API efficacy [1]. In process chemistry, the specific 2,3,6-halogenation pattern strictly controls the regioselectivity of subsequent electrophilic aromatic substitutions (e.g., bromination), which generic mono- or di-substituted benzaldehydes cannot replicate without yielding complex isomeric mixtures that require costly chromatographic separation [2]. Furthermore, in medicinal chemistry, the exact van der Waals radii and electronegativity of the 2-chloro and 3,6-difluoro substituents are required to occupy specific hydrophobic pockets in targets like plasma kallikrein and STING [3]. Using a generic comparator fails to provide the necessary steric bulk and halogen-bonding interactions, resulting in inactive therapeutic analogs and rendering substitution unviable for procurement.
During the synthesis of branched-chain keto acid dehydrogenase kinase (BCKDK) inhibitors, the regioselectivity of electrophilic bromination is critical for scalable manufacturing. 2-Chloro-3,6-difluorobenzaldehyde undergoes highly specific bromination with N-bromosuccinimide (NBS) in sulfuric acid to yield a single isomer, 3-bromo-6-chloro-2,5-difluorobenzaldehyde [1]. In contrast, attempting similar late-stage halogenation on less substituted comparators like 2-chlorobenzaldehyde or 2,6-difluorobenzaldehyde typically results in a mixture of ortho/para/meta isomers. The 2,3,6-trisubstitution pattern effectively blocks alternative reaction sites, directing the incoming electrophile exclusively to the open position.
| Evidence Dimension | Isomeric Purity of Bromination Product |
| Target Compound Data | Single isomer (3-bromo-6-chloro-2,5-difluorobenzaldehyde) generated |
| Comparator Or Baseline | Mono- or di-substituted benzaldehydes: Isomeric mixtures requiring separation |
| Quantified Difference | >95% regioselectivity for the target compound vs. complex mixtures for baselines |
| Conditions | Reaction with N-bromosuccinimide (NBS) in concentrated sulfuric acid |
The heavily substituted 2,3,6-pattern strictly directs incoming electrophiles, eliminating the need for costly downstream isomer separation during scale-up.
The synthesis of STING modulators requires the formation of specific 1-(aryl)ethanol derivatives via Grignard addition. 2-Chloro-3,6-difluorobenzaldehyde reacts cleanly with methyl magnesium bromide at 0 °C to room temperature, providing the target secondary alcohol (1-(2-chloro-3,6-difluorophenyl)ethanol) with high conversion and minimal side reactions [1]. When compared to unhindered benzaldehydes, the presence of the bulky ortho-chloro and ortho-fluoro groups provides critical steric shielding around the carbonyl carbon. This shielding prevents over-addition and controls the reaction trajectory, ensuring a clean synthetic profile that is highly valued in process chemistry.
| Evidence Dimension | Conversion Efficiency to 1-(Aryl)ethanol Derivatives |
| Target Compound Data | Clean conversion to 1-(2-chloro-3,6-difluorophenyl)ethanol without significant over-addition |
| Comparator Or Baseline | Unhindered benzaldehydes (e.g., 3-fluorobenzaldehyde): Prone to side reactions and lower chemoselectivity |
| Quantified Difference | High chemoselectivity for the secondary alcohol due to ortho-chloro/fluoro steric shielding |
| Conditions | Methyl magnesium bromide (3M in THF) addition at 0 °C to room temperature |
Procurement of this specific ortho-disubstituted aldehyde ensures high-yield, scalable access to the exact benzylic alcohol stereocenter required for STING agonist synthesis.
In the development of N-((het)arylmethyl)-heteroaryl-carboxamides for the treatment of diabetic macular edema, 2-chloro-3,6-difluorobenzaldehyde serves as the mandatory precursor. It undergoes highly efficient reductive amination (using sodium methoxide in methanol/THF followed by reduction) to yield the required N-((2-chloro-3,6-difluorophenyl)methyl) scaffolds [1]. While comparators like 2,6-difluorobenzaldehyde can undergo similar reductive aminations, they fail to provide the necessary 2-chloro substituent. The specific 2-chloro-3,6-difluoro pattern is strictly required to occupy the hydrophobic binding pocket of the plasma kallikrein active site, making generic substitution impossible for this therapeutic application.
| Evidence Dimension | Reaction Yield and API Target Affinity |
| Target Compound Data | Quantitative coupling to yield active N-((2-chloro-3,6-difluorophenyl)methyl) scaffolds |
| Comparator Or Baseline | 2,6-Difluorobenzaldehyde: Yields structurally similar but pharmacologically inactive analogs |
| Quantified Difference | Provides both the electronic activation for rapid imine formation and the exact steric bulk required for target binding |
| Conditions | Reaction with heteroaryl amines using sodium methoxide in methanol/THF at 60 °C |
This compound is the mandatory, non-substitutable precursor for synthesizing highly potent plasma kallikrein inhibitors, directly driving procurement decisions in medicinal chemistry.
Used as the mandatory aldehyde precursor for reductive amination to construct N-((2-chloro-3,6-difluorophenyl)methyl) heteroaryl-carboxamides, which are critical therapeutic candidates for treating diabetic macular edema [1].
Procured for Grignard addition reactions (e.g., with methyl magnesium bromide) to generate specific 1-(aryl)ethanol intermediates required for the assembly of STING agonists and antagonists [2].
Utilized as a highly regioselective substrate for NBS bromination, yielding single-isomer 3-bromo-6-chloro-2,5-difluorobenzaldehyde without the need for complex chromatographic separation during process scale-up [3].
Irritant